molecular formula C8H8F3N3O4 B3006964 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid CAS No. 2260931-81-3

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid

Cat. No.: B3006964
CAS No.: 2260931-81-3
M. Wt: 267.164
InChI Key: PNYYXMMOCMIFFK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a carboxylic acid group, along with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and selective.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, hydrogenation, and other standard organic synthesis techniques. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives .

Scientific Research Applications

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is unique due to the presence of both a cyclopropyl group and trifluoroacetic acid, which can impart distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

5-cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.C2HF3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5;3-2(4,5)1(6)7/h3H,1-2H2,(H,10,11)(H,7,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYYXMMOCMIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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